Isothiazolo[4,5-b]pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the use of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key intermediates . These intermediates can be regioselectively functionalized with various substituents through nucleophilic substitution and Suzuki coupling reactions .
Industrial Production Methods
While specific industrial production methods for isothiazolo[4,5-b]pyridin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[4,5-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isothiazolo[4,5-b]pyridin-3-ol, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which isothiazolo[4,5-b]pyridin-3-amine exerts its effects involves its interaction with molecular targets such as cyclin G-associated kinase (GAK). GAK is a serine-threonine protein kinase that plays a crucial role in clathrin-mediated endocytosis. By inhibiting GAK, this compound can disrupt this process, which is essential for the lifecycle of various viruses .
Comparison with Similar Compounds
Isothiazolo[4,5-b]pyridin-3-amine is closely related to other isothiazolo[4,3-b]pyridines, which have also been explored as GAK inhibitors . the [4,5-b] scaffold offers unique structural features that may confer different biological activities. Similar compounds include:
Isothiazolo[4,3-b]pyridines: Known for their GAK inhibitory activity.
Thiazolo[5,4-b]pyridines: Studied for their PI3kα inhibitory activity.
These comparisons highlight the structural diversity within this class of compounds and their potential for various applications.
Properties
CAS No. |
2089325-25-5 |
---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
[1,2]thiazolo[4,5-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9) |
InChI Key |
QEMUGXJJNUZWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NS2)N)N=C1 |
Origin of Product |
United States |
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